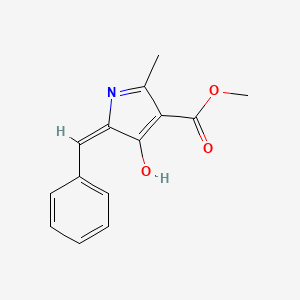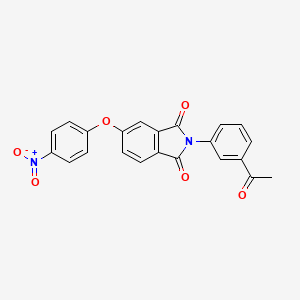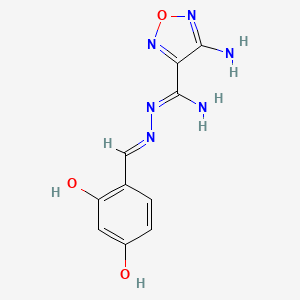
methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOC belongs to the class of pyrrole derivatives and is known for its unique chemical structure and properties.
作用機序
The exact mechanism of action of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not yet fully understood. However, it has been suggested that methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been proposed that methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may exert its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been reported to inhibit the expression of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory activity.
Biochemical and Physiological Effects:
methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess hepatoprotective, nephroprotective, and neuroprotective effects. These effects may be attributed to its antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure and properties can be easily modified to suit specific research needs. Additionally, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is its low solubility in water, which may limit its application in some research areas.
将来の方向性
There are several future directions for the research on methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One of the potential areas of research is the development of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate-based antimicrobial agents. Additionally, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may be useful in the development of novel anticancer agents. Further research is also needed to elucidate the exact mechanism of action of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to explore its potential therapeutic applications in various disease conditions.
Conclusion:
In conclusion, Methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 2-methyl-4-oxo-3,4-dihydropyrrole-5-carboxylic acid with benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid and methanol. methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to elucidate the exact mechanism of action of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to explore its potential therapeutic applications in various disease conditions.
合成法
The synthesis of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 2-methyl-4-oxo-3,4-dihydropyrrole-5-carboxylic acid with benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid and methanol. The reaction proceeds via a Knoevenagel condensation reaction, resulting in the formation of methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. The yield of the reaction is reported to be around 75%.
科学的研究の応用
Methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders. Additionally, methyl 5-benzylidene-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
特性
IUPAC Name |
methyl (5E)-5-benzylidene-4-hydroxy-2-methylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-12(14(17)18-2)13(16)11(15-9)8-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHHTFZPVBMLPD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=C1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=C1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)
![methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
![1-{4-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6006962.png)
![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)


![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)
![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6007037.png)